N,3-dimethylcyclohexanamine hydrochloride synthesis route
N,3-dimethylcyclohexanamine hydrochloride synthesis route
An In-Depth Technical Guide to the Synthesis of N,3-dimethylcyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthetic route to N,3-dimethylcyclohexanamine hydrochloride, a substituted cycloalkylamine of interest in pharmaceutical and chemical research. The core of this guide focuses on the reductive amination of 3-methylcyclohexanone with methylamine, a robust and widely applicable method for the formation of secondary amines. This document details the underlying chemical principles, provides a step-by-step experimental protocol, outlines methods for purification and characterization, and concludes with the final salt formation. The information presented herein is intended to equip researchers with the necessary knowledge to safely and efficiently synthesize this target compound.
Introduction and Strategic Overview
N,3-dimethylcyclohexanamine is a secondary amine built upon a substituted cyclohexane framework. The presence of both N-methyl and 3-methyl groups can lead to the existence of multiple stereoisomers, a critical consideration in drug development and pharmacological studies. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for handling and formulation.
The most logical and efficient synthetic approach to N,3-dimethylcyclohexanamine is through the reductive amination of 3-methylcyclohexanone. This method is a cornerstone of amine synthesis due to its versatility and the ready availability of starting materials.[1] The overall strategy involves two key transformations:
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Formation of the N,3-dimethylcyclohexanamine free base: This is achieved by reacting 3-methylcyclohexanone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.
-
Conversion to the hydrochloride salt: The purified free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.
This guide will elaborate on a common and practical implementation of this strategy using sodium borohydride as the reducing agent, a choice favored for its operational simplicity and high chemoselectivity in a laboratory setting.[1]
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of N,3-dimethylcyclohexanamine hydrochloride from 3-methylcyclohexanone is a two-step process, with the first step, reductive amination, being the key C-N bond-forming reaction.
Step 1: Reductive Amination of 3-Methylcyclohexanone
Reductive amination involves the conversion of a carbonyl group to an amine via an intermediate imine.[2] The reaction between 3-methylcyclohexanone and methylamine under acidic catalysis first leads to the formation of an N-methylimine intermediate.[3] This is followed by the reduction of the C=N double bond to yield the secondary amine.
The choice of reducing agent is critical. While catalytic hydrogenation with H₂ gas over a metal catalyst (like Palladium or Nickel) is a common industrial method, laboratory-scale syntheses often employ hydride reagents for convenience and safety.[4][5] Sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) are excellent choices. NaBH₄ is effective for reducing the imine intermediate to the amine.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 3-methylcyclohexanone.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of a resonance-stabilized iminium cation.
-
Reduction: A hydride (H⁻) from the reducing agent (e.g., NaBH₄) attacks the carbon of the C=N double bond of the iminium ion, yielding the final product, N,3-dimethylcyclohexanamine.
Step 2: Hydrochloride Salt Formation
The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the synthesized amine acts as a base and accepts a proton from hydrochloric acid. This forms the ammonium salt, N,3-dimethylcyclohexanamine hydrochloride. This process is typically performed in a non-aqueous solvent, such as diethyl ether or isopropanol, to facilitate the precipitation of the salt.
Below is a diagram illustrating the overall synthetic pathway.
Caption: Overall synthetic pathway for N,3-dimethylcyclohexanamine hydrochloride.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N,3-dimethylcyclohexanamine hydrochloride.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Purity |
| 3-Methylcyclohexanone | C₇H₁₂O | 112.17 | ≥98% |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 40 wt. % |
| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% |
| Methanol | CH₄O | 32.04 | Anhydrous |
| Diethyl Ether | C₄H₁₀O | 74.12 | Anhydrous |
| Hydrochloric Acid (in diethyl ether) | HCl | 36.46 | 2.0 M solution |
| Sodium Hydroxide | NaOH | 40.00 | Pellets |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous |
| Deionized Water | H₂O | 18.02 | - |
Synthesis of N,3-dimethylcyclohexanamine (Free Base)
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclohexanone (11.2 g, 0.1 mol) and methanol (100 mL). Cool the flask in an ice bath to 0-5 °C.
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Amine Addition: While stirring, slowly add methylamine solution (40% in water, 11.6 g, 0.15 mol) to the flask, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to facilitate imine formation.
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Reduction: In small portions, carefully add sodium borohydride (5.7 g, 0.15 mol) to the reaction mixture. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Quenching and Solvent Removal: Cool the flask in an ice bath and slowly add 2 M sodium hydroxide solution until the mixture is basic (pH > 12) to decompose any remaining borohydride. Concentrate the mixture under reduced pressure to remove the methanol.
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Extraction: To the remaining aqueous residue, add deionized water (50 mL) and extract with diethyl ether (3 x 50 mL).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude N,3-dimethylcyclohexanamine as an oil.
Purification
The crude product can be purified by vacuum distillation to obtain the pure N,3-dimethylcyclohexanamine free base.
Synthesis of N,3-dimethylcyclohexanamine Hydrochloride
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Dissolution: Dissolve the purified N,3-dimethylcyclohexanamine (assuming a quantitative yield from the previous step for calculation, ~12.7 g, 0.1 mol) in anhydrous diethyl ether (100 mL).
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Precipitation: Cool the solution in an ice bath and slowly add a 2.0 M solution of hydrochloric acid in diethyl ether with stirring. A white precipitate of the hydrochloride salt will form.
-
Isolation: Continue stirring for 30 minutes in the ice bath. Collect the precipitate by vacuum filtration.
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Washing and Drying: Wash the solid with cold diethyl ether (2 x 20 mL) and dry under vacuum to yield the final product, N,3-dimethylcyclohexanamine hydrochloride.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the synthesis of N,3-dimethylcyclohexanamine HCl.
Characterization and Data
The identity and purity of the synthesized N,3-dimethylcyclohexanamine and its hydrochloride salt should be confirmed using standard analytical techniques.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure of N,3-dimethylcyclohexanamine, showing characteristic peaks for the cyclohexyl ring protons, the methyl groups, and the N-H proton (in the free base, which may be broad or exchangeable).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ should be observed at m/z = 127.23.[6]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction. The disappearance of the C=O stretch of the starting ketone and the appearance of an N-H stretch in the product are key indicators of a successful reaction.
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Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are suitable for assessing the purity of the final product.[5][7]
Physical and Chemical Properties
The following table summarizes key properties of the target compound and its hydrochloride salt.
| Property | N,3-dimethylcyclohexanamine | N,3-dimethylcyclohexanamine HCl | Reference(s) |
| Molecular Formula | C₈H₁₇N | C₈H₁₈ClN | [6][8] |
| Molecular Weight | 127.23 g/mol | 163.69 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid | White to off-white solid | [8][9] |
| Boiling Point | Not specified, but expected to be similar to N,N-dimethylcyclohexylamine (~160 °C) | Not applicable (decomposes) | [10] |
| Solubility | Partially soluble in water; soluble in organic solvents | Soluble in water and alcohols | [8][10] |
Safety and Handling
-
3-Methylcyclohexanone: Flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
Methylamine: Corrosive and flammable. Causes severe skin burns and eye damage. It is also toxic if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a fume hood.
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Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle away from sources of ignition.
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N,3-dimethylcyclohexanamine: As a substituted amine, it is expected to be corrosive and an irritant. It may be harmful if swallowed or inhaled.[6]
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This technical guide has detailed a reliable and scalable laboratory synthesis for N,3-dimethylcyclohexanamine hydrochloride via the reductive amination of 3-methylcyclohexanone. By understanding the underlying chemical principles and adhering to the outlined experimental protocol, researchers can effectively produce this compound for further investigation in drug discovery and chemical development programs. The importance of proper safety precautions and thorough analytical characterization cannot be overstated in ensuring the successful and safe execution of this synthesis.
References
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PubChem. (n.d.). N,3-dimethylcyclohexan-1-amine. Retrieved from [Link]
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ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]
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MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
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